3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a brominated pyrazolo[3,4-d]pyrimidin-4-amine derivative with a 2,2-difluoroethyl substituent on the exocyclic amine. Its molecular formula is C₉H₇BrF₂N₅, and it serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and anti-inflammatory agents . The bromine atom at position 3 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoroethyl group modulates lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-bromo-N-(2,2-difluoroethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N5/c8-5-4-6(11-1-3(9)10)12-2-13-7(4)15-14-5/h2-3H,1H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYFVEUYZRWBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)NCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties and mechanisms of action, supported by data tables and case studies from recent research.
- IUPAC Name : this compound
- Molecular Formula : C7H7BrF2N4
- Molecular Weight : 251.06 g/mol
- Purity : 98%
- Boiling Point : 270.3 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazolo[3,4-d]pyrimidines are known to exhibit a range of pharmacological effects, including anticancer activity through the inhibition of specific enzymes involved in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown promising binding affinity towards MMP-2 and MMP-9, which are crucial in tumor invasion and metastasis.
- Antiproliferative Activity : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Viability at 5 µM (%) | Viability at 10 µM (%) | Viability at 20 µM (%) |
|---|---|---|---|---|
| HeLa | 9.22 ± 0.17 | 62.67 | 46.77 | 29.33 |
| NIH-3T3 | >100 | N/A | N/A | N/A |
The data indicates a significant reduction in cell viability in HeLa cells after treatment with the compound for 48 hours, while showing minimal toxicity towards non-cancerous NIH-3T3 cells, suggesting a favorable therapeutic index.
Case Studies
- Study on MMP Inhibition : A study conducted using molecular docking simulations revealed that the compound binds effectively to MMP-2 and MMP-9 with docking energies of -9.0 kcal/mol and -7.8 kcal/mol respectively . This binding is associated with the inhibition of tumor angiogenesis.
- In Vivo Studies : In vivo assays using chick chorioallantoic membrane models demonstrated that treatment with this compound significantly reduced blood vessel formation in tumors, indicating its potential as an antiangiogenic agent .
Comparison with Similar Compounds
Key Trends :
- Bromine at C3 : Enhances cross-coupling reactivity (e.g., Suzuki with boronic acids) .
- N4 Substituents : Difluoroethyl, fluorophenyl, or nitroaryl groups influence target binding (e.g., hydrophobic interactions in kinase ATP pockets) .
- N1 Modifications : Isopropyl or aryl groups improve metabolic stability but may reduce solubility .
Anti-Cancer Activity
Anti-Inflammatory Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
